molecular formula C23H32N2O4S B6024812 4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide

4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide

Cat. No. B6024812
M. Wt: 432.6 g/mol
InChI Key: CPVAWQGMTRHDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide, also known as MPTP-H, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It is a potent inhibitor of a specific enzyme called protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.

Mechanism of Action

4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide exerts its pharmacological effects by selectively inhibiting PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor and insulin receptor substrate-1, leading to the attenuation of insulin signaling and insulin resistance. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake, leading to improved glucose metabolism and insulin sensitivity. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. It also exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. However, this compound has been reported to cause hepatotoxicity and nephrotoxicity at high doses, indicating that it should be used with caution in lab experiments.

Advantages and Limitations for Lab Experiments

4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in various biological processes. It can also be used as a lead compound for the development of novel PTP1B inhibitors with improved pharmacological properties. However, this compound has limitations in terms of its toxicity and solubility, which can affect its efficacy and safety in lab experiments.

Future Directions

There are several future directions for the research on 4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of this compound. Secondly, the development of novel PTP1B inhibitors based on the structure of this compound could lead to the discovery of more potent and selective inhibitors with improved pharmacological properties. Finally, the evaluation of the in vivo efficacy and safety of this compound and its analogs in animal models of diabetes, obesity, and cancer could provide valuable insights into their therapeutic potential.

Synthesis Methods

4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzohydrazide with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride to obtain the final product. The purity and yield of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. PTP1B inhibition by this compound has been shown to enhance insulin sensitivity and glucose metabolism in animal models of diabetes and obesity, suggesting that it could be a promising drug candidate for the treatment of these metabolic disorders. Furthermore, this compound has been reported to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells, making it a potential chemotherapeutic agent.

properties

IUPAC Name

4-methoxy-N'-[2,4,6-tri(propan-2-yl)phenyl]sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S/c1-14(2)18-12-20(15(3)4)22(21(13-18)16(5)6)30(27,28)25-24-23(26)17-8-10-19(29-7)11-9-17/h8-16,25H,1-7H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVAWQGMTRHDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.